molecular formula C11H24N2O2 B1375124 1-(2,2-Diethoxyethyl)-4-methylpiperazine CAS No. 1343344-74-0

1-(2,2-Diethoxyethyl)-4-methylpiperazine

Cat. No. B1375124
CAS RN: 1343344-74-0
M. Wt: 216.32 g/mol
InChI Key: ZMLAJASKAPVSRO-UHFFFAOYSA-N
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Description

Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. The “1-(2,2-Diethoxyethyl)-4-methyl” part of the name suggests that there are specific substituents on the piperazine ring .


Molecular Structure Analysis

The molecular structure of “1-(2,2-Diethoxyethyl)-4-methylpiperazine” would likely involve a piperazine ring with a methyl group attached at the 4-position and a 2,2-diethoxyethyl group attached at the 1-position .


Chemical Reactions Analysis

Piperazines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, “1-(2,2-Diethoxyethyl)urea”, the density is reported as 1.1±0.1 g/cm^3, the boiling point as 258.9±40.0 °C at 760 mmHg, and the flash point as 110.4±27.3 °C .

Scientific Research Applications

Synthesis and Characterization

  • Nitracaine, Methoxypiperamide, and Mephtetramine Synthesis

    This compound has been involved in the synthesis of nitracaine, methoxypiperamide, and mephtetramine, which are new psychoactive substances (NPS). These substances were synthesized, analyzed, and their in vitro metabolism was investigated using human microsomal liver extract (Power et al., 2014).

  • Formation of Multi-component Hydrogen-bonding Salts

    1-Methylpiperazine, a related compound, was used to crystallize with aromatic carboxylic acids, forming multi-component hydrogen-bonding salts. These salts contribute to the development of three-dimensional supramolecular architectures (Yang Yu et al., 2015).

  • Practical Synthesis of Key Precursors

    A practical synthesis method for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for the drug imatinib, demonstrates the compound's relevance in the efficient and scalable synthesis of pharmaceutical intermediates (Koroleva et al., 2012).

Pharmacological Research

  • Anticancer Activity and Metabolism Studies

    4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), a compound related to 1-(2,2-Diethoxyethyl)-4-methylpiperazine, has shown significant anticancer activity. Its major metabolites in rat bile were investigated, highlighting its potential in cancer treatment research (Xiaomei Jiang et al., 2007).

  • Role in Synthesis of Serotonin Ligands

    Arylpiperazine derivatives, closely related to this compound, have been synthesized and characterized as high-affinity ligands for the 5-HT1A serotonin receptor. This suggests its potential application in the development of new therapeutic agents targeting serotonin receptors (Glennon et al., 1988).

Analytical Chemistry

  • Determination of Diethylcarbamazine in Blood

    1-Diethylcarbamyl-4-methylpiperazine (DEC), a related compound, has been analyzed using gas chromatography for its microfilaricidal activity, demonstrating the compound's significance in analytical chemistry and pharmacokinetics (Nene et al., 1998).

  • Vibrational Spectroscopy and Quantum Chemical Analysis

    The vibrational spectra of 1-Amino-4-methylpiperazine were analyzed using FTIR and FT-Raman spectroscopy. Quantum chemical calculations were performed to understand its electronic properties, providing insights into the molecular structure and behavior of such compounds (G. Mahalakshmi et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its specific structure and the biological system it interacts with. Without specific information on “1-(2,2-Diethoxyethyl)-4-methylpiperazine”, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for research on “1-(2,2-Diethoxyethyl)-4-methylpiperazine” would depend on its properties and potential applications. It could be interesting to study its synthesis, properties, and potential biological activity .

properties

IUPAC Name

1-(2,2-diethoxyethyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-4-14-11(15-5-2)10-13-8-6-12(3)7-9-13/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLAJASKAPVSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1CCN(CC1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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